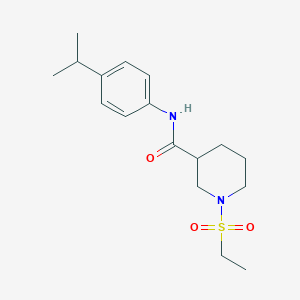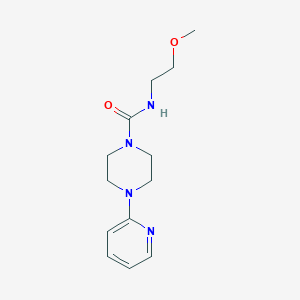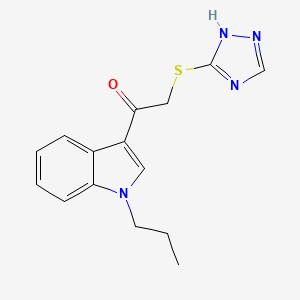
N-(3-chlorophenyl)-4-(1-piperidinylmethyl)benzamide
描述
N-(3-chlorophenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as CP-122,288, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and neuropharmacology.
作用机制
The mechanism of action of CP-122,288 involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, liver, and lungs. CP-122,288 has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological and biochemical effects. It has been found to enhance the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has been found to enhance the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. CP-122,288 has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels, leading to the regulation of intracellular calcium levels and the modulation of synaptic transmission. Additionally, CP-122,288 has been found to modulate various intracellular signaling pathways, including the MAPK/ERK pathway, leading to the regulation of cell survival, proliferation, and differentiation.
实验室实验的优点和局限性
CP-122,288 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It also has a well-characterized mechanism of action, making it a useful tool for studying the sigma-1 receptor and its role in various physiological and pathological conditions. However, CP-122,288 also has some limitations, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
未来方向
CP-122,288 has several potential future directions for research, including its potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It also has potential applications in drug development, particularly in the development of sigma-1 receptor agonists and antagonists for various therapeutic indications. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of CP-122,288 and its potential toxicity in vivo.
Conclusion:
In conclusion, CP-122,288 is a promising chemical compound with potential applications in various scientific fields, including medical research, drug development, and neuropharmacology. It has a well-characterized mechanism of action and has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. CP-122,288 has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the potential applications and limitations of CP-122,288.
科学研究应用
CP-122,288 has been extensively studied for its potential applications in various scientific fields, including medical research, drug development, and neuropharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that regulates various cellular functions, including cell survival, proliferation, and differentiation. CP-122,288 has been found to modulate the activity of the sigma-1 receptor, leading to various physiological and biochemical effects.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-5-4-6-18(13-17)21-19(23)16-9-7-15(8-10-16)14-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTCLJPBRSFTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4441432.png)

![N-(sec-butyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441446.png)
![methyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)

![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441521.png)